4-phenyl-2,5-dihydro-1H-pyrrol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVLYUMPJSASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92119-61-4 | |
| Record name | 4-phenyl-2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms of 4 Phenyl 2,5 Dihydro 1h Pyrrol 2 One
Ring Transformations and Rearrangement Pathways
The pyrrolinone ring, while more stable than its four-membered β-lactam counterpart, can participate in various ring transformation and rearrangement reactions, often initiated by ring-opening or closing events that allow for the construction of diverse heterocyclic scaffolds.
The four-membered β-lactam ring is characterized by significant ring strain, making it highly susceptible to nucleophilic attack and ring-opening. nih.govnih.gov This inherent reactivity is the basis of action for penicillin and cephalosporin (B10832234) antibiotics, where the lactam acylates a serine residue in bacterial transpeptidase enzymes, leading to irreversible inhibition. nih.govyoutube.com This propensity for ring-opening makes β-lactams versatile synthons for conversion into more stable five- or six-membered heterocycles.
While direct, single-step rearrangement of a β-lactam into a 4-phenyl-2,5-dihydro-1H-pyrrol-2-one is not a commonly cited pathway, the structural relationship between these heterocycles is significant. In carbapenem (B1253116) antibiotics, for instance, a β-lactam ring is fused to a pyrroline (B1223166) ring, demonstrating the close synthetic and structural connection between these two systems. researchgate.net The transformation from a four- to a five-membered ring would mechanistically involve the cleavage of one of the β-lactam bonds, followed by intramolecular cyclization with a suitable side chain to form the more thermodynamically stable pyrrolinone core.
The formation and cleavage of the 2,5-dihydro-1H-pyrrol-2-one ring are fundamental processes in its chemistry. Various mechanistic pathways have been elucidated for these transformations.
Ring Closing Mechanisms: Intramolecular cyclization is a primary method for constructing the pyrrolinone ring. Base-induced intramolecular cyclization of sulfur ylides bearing a ketonic carbonyl group can proceed efficiently, followed by a 1,3-hydroxy shift, to produce 5-hydroxy-1H-pyrrol-2-ones. nih.gov Another powerful technique involves radical cyclizations. Iminyl radicals, generated from O-phenyloximes tethered to alkenes, can undergo 5-exo-trig cyclizations to form functionalized pyrrolines. nih.gov Similarly, nickel(II)-catalyzed nucleophilic ring-opening of donor-acceptor cyclopropanes by primary amines initiates a cascade that results in the formation of functionalized 2,3-dihydropyrroles. researchgate.net
Ring Opening Mechanisms: The pyrrolinone ring can be opened under specific conditions. For instance, studies on the related N-benzoyl pyrrolidines show that reductive cleavage of the C–N bond can be achieved using a combination of Lewis acids and photoredox catalysis, converting the cyclic amine into a linear structure. researchgate.net The thermal decomposition of related pyrrolenine structures can also lead to ring-opening through a biradical intermediate, forming various nitrile isomers. mdpi.com
Functional Group Interconversions on the Pyrrolinone Core
The this compound scaffold allows for various functional group interconversions, enabling the synthesis of a wide array of derivatives. acs.orgorganic-chemistry.org Key transformations include modifications of the endocyclic double bond, the lactam carbonyl group, and substitution at the nitrogen atom.
Reduction of the Alkene: The C=C double bond in the α,β-unsaturated lactam system can be selectively reduced via catalytic hydrogenation. This conjugate reduction typically employs transition metal catalysts, such as copper carbene complexes, with a stoichiometric reductant like poly(methylhydrosiloxane) (B7799882) (PMHS). libretexts.orgnih.gov This transformation saturates the ring, yielding the corresponding 4-phenylpyrrolidin-2-one. The inclusion of an alcohol co-catalyst has been shown to increase the rate of reduction for unsaturated lactams. libretexts.org
Lactam Hydrolysis: The amide bond within the lactam ring can be cleaved through hydrolysis under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, leading to the formation of a γ-amino carboxylic acid. d-nb.info Basic hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, ultimately yielding the carboxylate salt of the corresponding γ-amino acid. nih.govd-nb.info
N-Alkylation: The nitrogen atom of the lactam can act as a nucleophile, allowing for the introduction of various substituents. This N-alkylation is typically achieved by treating the lactam with a base, such as sodium hydride (NaH), to form the corresponding anion, which then displaces a halide or other leaving group from an alkylating agent. semanticscholar.orgnih.gov The choice of solvent and base can influence the regioselectivity in related heterocyclic systems. nih.gov
| Transformation | Reagents/Conditions | Product Type |
| Conjugate Reduction | NHC-Cu Catalyst, PMHS, t-BuOH | 4-Phenylpyrrolidin-2-one |
| Acidic Hydrolysis | H₃O⁺, Heat | 4-Amino-3-phenylbutanoic acid |
| Basic Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 4-Amino-3-phenylbutanoic acid |
| N-Alkylation | 1. NaH, THF; 2. R-X (Alkyl Halide) | 1-Alkyl-4-phenyl-2,5-dihydro-1H-pyrrol-2-one |
Electrophilic and Nucleophilic Reactions of the Unsaturated Lactam System
The conjugated system of this compound imparts both electrophilic and nucleophilic characteristics, making it a versatile participant in a range of reactions.
Reactions at the Electrophilic Center (Michael Addition): The α,β-unsaturated lactam system is a classic Michael acceptor. The β-carbon (C5) is electron-deficient due to conjugation with the carbonyl group, making it susceptible to attack by nucleophiles in a conjugate addition reaction. acs.org This reactivity has been exploited in the synthesis of complex pyrrolidine (B122466) derivatives. For example, the Michael addition of nitroalkanes to chalcones can be followed by a reductive cyclization to form substituted Δ¹-pyrrolines in a one-pot synthesis. viu.ca Organocatalytic enantioselective Michael reactions of aminomaleimides (related pyrrole-2,5-diones) with nitroolefins have also been demonstrated, highlighting the ability to control stereochemistry at the newly formed C-C bond.
Reactions at Nucleophilic Centers: The lactam itself can act as a nucleophile. The nitrogen atom, particularly after deprotonation, is a potent nucleophilic site for alkylation and acylation. Furthermore, the electron-rich double bond can participate in cycloaddition reactions. In Povarov-type reactions, unsaturated lactams serve as the electron-rich olefin component, reacting with an imine (generated in situ from an aniline (B41778) and an aldehyde) and a Lewis acid to form complex, fused tetrahydroquinoline scaffolds.
| Reaction Type | Nucleophile/Electrophile | Key Intermediate/Product |
| Michael Addition | Nucleophiles (e.g., carbanions, amines) attack the electrophilic C5 position. | β-Substituted 4-phenylpyrrolidin-2-one |
| N-Alkylation | Lactam anion (nucleophile) attacks an alkyl halide (electrophile). | N-Substituted pyrrolinone |
| Povarov Reaction | Unsaturated lactam (nucleophilic olefin) reacts with a protonated imine (electrophile). | Lactam-fused tetrahydroquinoline |
Oxidative Cyclization Processes
Oxidative cyclization provides a powerful route for the synthesis of the 2,5-dihydro-1H-pyrrol-2-one ring from acyclic precursors. These reactions often employ transition metal catalysts to facilitate C-N and C-C bond formation under oxidative conditions.
Copper-catalyzed aerobic oxidation is a prominent method. For example, enamino esters can undergo copper(II)-acetate-promoted oxidative cyclization to produce substituted pyrrole (B145914) derivatives. libretexts.org By altering the copper catalyst and additives (e.g., using CuCl₂ and trifluoroacetic acid), the reaction can be diverted to yield pyrrolin-4-one derivatives via a 1,2-aryl migration. libretexts.org Similarly, platinum-catalyzed 5-endo-dig cycloisomerization of α-amino ynones provides an eco-friendly route to pyrrolin-4-ones. researchgate.net
Radical-based mechanisms also play a role in the formation of these rings. The 5-endo-trig cyclization of conjugated 2-azaallyl radicals is a viable, though kinetically less favored, pathway for constructing five-membered rings. nih.gov Additionally, free-radical intramolecular cyclization of precursors like o-bromophenyl-substituted pyrrolylpyridinium salts can be used to build complex polyheterocycles containing a pyrrole ring.
Advanced Spectroscopic Characterization of 4 Phenyl 2,5 Dihydro 1h Pyrrol 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbons within the molecule.
Proton (¹H) NMR spectroscopy of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm), indicative of their deshielded environment. The protons on the pyrrolone ring, being in different chemical environments, exhibit characteristic shifts and coupling patterns that allow for their unambiguous assignment.
Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Key signals include the carbonyl carbon, which is significantly deshielded and appears far downfield (often above 160 ppm). The carbons of the phenyl ring and the sp² and sp³ carbons of the dihydro-pyrrolone ring resonate at characteristic chemical shifts, confirming the core structure of the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | ~7.2-7.4 (m) | ~125-130 |
| Pyrrolone Ring CH₂ | Variable | Variable |
| Pyrrolone Ring CH | Variable | Variable |
| Carbonyl C=O | - | >160 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
To definitively assign proton and carbon signals and to establish connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of which protons are attached to which carbons.
The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly powerful as it reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is instrumental in piecing together the molecular fragments, for instance, by showing correlations between the protons on the phenyl ring and the carbons of the pyrrolone ring, thereby confirming the substitution pattern.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam appears as a distinct band, usually in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the phenyl group give rise to absorptions in the 1450-1600 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can aid in a more complete vibrational analysis.
Table 2: Key Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (lactam) | Stretching | 3200-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=O (lactam) | Stretching | 1650-1700 |
| Aromatic C=C | Stretching | 1450-1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern can provide valuable structural information, often showing the loss of characteristic fragments.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition. This is a critical step in confirming the molecular formula of the compound, distinguishing it from other isomers with the same nominal mass.
X-ray Crystallography for Solid-State Structure and Stereochemistry
For crystalline samples, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.
X-ray diffraction studies can reveal the planarity of the ring systems and the dihedral angle between the phenyl ring and the pyrrolone ring. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing. In cases where stereocenters are present, X-ray crystallography provides absolute stereochemical assignment. For instance, studies on related pyrrolone derivatives have detailed how molecules are linked in the crystal lattice through intermolecular hydrogen bonds, forming specific motifs. nih.gov
Computational and Theoretical Investigations of Dihydropyrrolone Systems
Molecular Orbital Theory and Aromaticity Analysis of Heterocyclic Compounds
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar, and fully conjugated molecules. Current time information in Edmonton, CA.nih.gov The stability of these compounds is explained by molecular orbital (MO) theory, which shows that their π electrons occupy low-energy bonding orbitals. rsc.orgnih.gov Hückel's rule is a foundational principle for identifying aromatic compounds, stating that they must possess a continuous ring of p-orbitals and contain (4n + 2) π electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10 π electrons). Current time information in Edmonton, CA.nih.govnih.gov
In the case of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, the molecule consists of two distinct cyclic systems: the phenyl group and the dihydropyrrolone ring.
Phenyl Group : The phenyl substituent is a classic example of an aromatic system. It is cyclic, planar, and fully conjugated with six π electrons (n=1 in Hückel's rule), leading to significant resonance stabilization. Current time information in Edmonton, CA.nih.gov
Dihydropyrrolone Ring : The five-membered dihydropyrrolone ring, in contrast, is classified as non-aromatic . An analysis of its structure reveals that it does not meet the criteria for aromaticity. arabjchem.org Specifically, the carbon atom at the 5-position (C5) is sp³-hybridized, meaning it does not have a p-orbital participating in the π system. nih.gov This tetrahedral carbon breaks the continuous conjugation required for the delocalization of π electrons around the ring. Therefore, the ring does not possess the special stability associated with aromaticity.
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to determine the ground-state geometry, electronic structure, and conformational landscape of molecules. mdpi.com For systems like this compound, these calculations provide detailed insights into bond lengths, angles, and the spatial arrangement of the constituent rings.
A DFT study performed at the B3LYP/6-31++G(d,p) level of theory on a closely related derivative, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, reveals key structural features that are applicable to this class of compounds. rsc.orgtemple.edu
Conformational Analysis: The calculations show that the dihydropyrrolone ring is not planar. Furthermore, there is significant twisting between the heterocyclic ring and the phenyl substituents. In the analyzed analogue, the N-phenyl group is twisted relative to the central pyrrolone ring, with a calculated interplanar angle of 42.98(7)°. rsc.org This non-planar conformation is a result of minimizing steric hindrance between the rings. This twisting influences the degree of electronic communication between the aromatic phenyl ring and the dihydropyrrolone core.
Electronic Structure: The electronic properties can be understood by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.
For the analyzed dihydropyrrolone derivative, the HOMO and LUMO were calculated, and the resulting energy gap provides insight into its electrophilicity index. rsc.orgtemple.edu A smaller HOMO-LUMO gap generally implies higher chemical reactivity. These calculations help in understanding the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.
| Parameter | Description | Calculated Value |
|---|---|---|
| Interplanar Angle | Angle between N-phenyl ring and pyrrolone ring | 42.98(7)° |
| C10–O4–C11–C12 | Torsion angle of the ethyl ester group | –81.24(18)° |
| C11–O4–C10–C9 | Torsion angle of the ethyl ester group | –174.34(13)° |
Thermodynamic Modeling of Heterocyclic Compounds in Mixtures
Thermodynamic modeling allows for the prediction of the properties and behavior of chemical systems at equilibrium. For heterocyclic compounds like this compound in solution, computational methods can be used to calculate key thermodynamic quantities such as the Gibbs free energy of solvation, enthalpy, and entropy. stackexchange.comijcrt.org These parameters are vital for understanding solubility, stability, and reactivity in different solvent environments.
The Gibbs free energy of solvation (ΔG_solv) is a critical parameter that represents the change in free energy when a molecule is transferred from the gas phase to a solvent. It can be calculated using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), in conjunction with DFT calculations. stackexchange.com These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of electrostatic and non-electrostatic interactions between the solute and the solvent.
The total Gibbs free energy of a molecule in solution is given by: Gsol = Egas + Gcorr + ΔGsolv
Where:
Egas is the electronic energy in the gas phase.
Gcorr is the thermal correction to the Gibbs free energy (including vibrational, rotational, and translational contributions).
ΔGsolv is the Gibbs free energy of solvation.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These predictions are invaluable for structure elucidation, aiding in the interpretation of experimental spectra and the confirmation of molecular structures.
NMR Spectroscopy: DFT calculations have become a standard method for predicting ¹H and ¹³C NMR chemical shifts. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The accuracy of these predictions allows for the confident assignment of signals in experimental spectra and can even help distinguish between different isomers or conformers.
For a dihydropyrrolone derivative closely related to the title compound, DFT calculations at the B3LYP/6-31++G(d,p) level provided ¹H and ¹³C chemical shifts that were in strong compliance with experimental data. rsc.orgtemple.edu The comparison showed good agreement, validating the computational approach for this class of molecules.
| Atom | Experimental 1H | Calculated 1H | Atom | Experimental 13C | Calculated 13C |
|---|---|---|---|---|---|
| H(C2) | 5.77 | 5.90 | C2 | 66.4 | 70.1 |
| H(C1') | 7.41 | 7.55 | C3 | 100.9 | 101.4 |
| H(C2') | 7.50 | 7.64 | C4 | 161.7 | 161.8 |
| H(C3') | 7.31 | 7.42 | C5 | 166.0 | 164.5 |
| H(C2'') | 7.40 | 7.55 | C1' | 136.0 | 138.8 |
| H(C3'') | 6.91 | 6.97 | C2' | 120.3 | 122.0 |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing frequency calculations on the optimized geometry of a molecule. These calculations yield the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov Predicted IR spectra are useful for identifying characteristic functional group vibrations, such as the C=O stretch of the lactam ring and vibrations associated with the phenyl group.
Investigation of Reaction Mechanisms and Transition States using Computational Chemistry
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, and its energy determines the activation barrier of a reaction. rsc.org
The synthesis of substituted dihydropyrrolones and related pyrrolidinones often involves multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. DFT calculations are frequently used to study the mechanisms of these reactions. For example, the synthesis of a substituted pyrrolidinone from an aniline (B41778), an aldehyde, and diethyl acetylenedicarboxylate (B1228247) has been investigated computationally. rsc.org
Such studies typically involve:
Geometry Optimization: Calculating the minimum energy structures of all reactants, intermediates, transition states, and products.
Frequency Calculations: Confirming that intermediates are local minima (no imaginary frequencies) and transition states are first-order saddle points (exactly one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a calculated transition state correctly connects the intended reactant and product.
Energy Profile Construction: Plotting the relative Gibbs free energies of all stationary points to visualize the reaction pathway and identify the rate-determining step (the step with the highest activation energy).
Through these methods, computational studies can rationalize product distributions, explain stereoselectivity, and guide the optimization of reaction conditions for the synthesis of compounds like this compound. nih.govrsc.org
Role of 4 Phenyl 2,5 Dihydro 1h Pyrrol 2 One As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one core is a foundational element for the construction of intricate heterocyclic systems. Its inherent reactivity allows for its elaboration into fused and spirocyclic structures, which are often key motifs in biologically active compounds. Synthetic chemists have leveraged this scaffold to access a variety of complex molecular frameworks.
One notable application is in hetero-Diels–Alder reactions, where the pyrrole-2,3-dione system, derived from related precursors, can act as an oxa-diene. This reactivity allows for [4+2] cycloaddition reactions with various dienophiles to construct polycyclic, alkaloid-like structures. While direct examples starting from this compound are not extensively documented, the reactivity of the closely related 4-acyl-1H-pyrrole-2,3-diones demonstrates the potential of this class of compounds to participate in cycloadditions to form complex fused systems like pyrano[4,3-b]pyrroles. nih.gov
Furthermore, the pyrrolinone ring can be a precursor to other heterocyclic systems through ring-opening and subsequent recyclization strategies. For instance, treatment of related pyrrolidine-2,3-diones with amines can lead to the formation of new heterocyclic structures, showcasing the versatility of the core lactam structure in building diverse chemical libraries. jst-ud.vn
Derivatization Strategies for Structural Diversification
The potential for structural diversification of this compound is significant, owing to the presence of multiple reactive sites within the molecule. Key strategies for its derivatization include modifications at the nitrogen atom, reactions at the unsaturated carbon-carbon bond, and the introduction of additional aryl or heteroaryl groups.
The nitrogen atom of the lactam in the this compound scaffold is a primary site for functionalization. N-alkylation and N-acylation reactions are common strategies to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule. These modifications are crucial for building libraries of compounds for biological screening and for introducing handles for further synthetic transformations.
While specific studies focusing solely on the N-alkylation and acylation of this compound are limited, the general reactivity of the pyrrolinone core is well-established. For instance, related N-substituted pyrrolinones are readily prepared, indicating that the nitrogen atom is amenable to substitution. acgpubs.org The synthesis of N-substituted maleimides, which share the α,β-unsaturated lactam motif, often involves the reaction of an amine with the corresponding anhydride, followed by cyclization. medcraveonline.com This highlights the general accessibility of the nitrogen for substitution.
Acylation of the nitrogen atom can also be achieved, leading to the formation of N-acylpyrrolinones. These derivatives can exhibit altered reactivity and biological activity. The acylation can be accomplished using various acylating agents, such as acid chlorides or anhydrides, under basic conditions.
The carbon-carbon double bond in the this compound ring is another key site for introducing molecular diversity. This unsaturated position can undergo a variety of chemical transformations, including cycloaddition reactions, conjugate additions, and other electrophilic additions.
The double bond can act as a dienophile in Diels-Alder reactions, allowing for the construction of fused bicyclic systems. For example, the cycloaddition of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) with various dienes is a well-documented process that leads to the formation of complex heterocyclic structures. rsc.org This reactivity suggests that the double bond in this compound could similarly participate in cycloaddition reactions.
Furthermore, the electrophilic nature of the double bond, conjugated to the carbonyl group, makes it susceptible to nucleophilic attack in Michael-type additions. This allows for the introduction of a wide range of substituents at the C-5 position of the pyrrolinone ring. The reaction of secondary amines with related maleimide (B117702) structures to form 3-amino-substituted succinimide (B58015) derivatives is a well-known example of this type of functionalization. researchgate.net
The introduction of additional aryl and heteroaryl substituents onto the this compound framework is a powerful strategy for creating structurally diverse molecules with potentially enhanced biological activities. This can be achieved through various synthetic methods, including cross-coupling reactions.
While direct arylation or heteroarylation of the this compound ring at the C-3 or C-5 position is not extensively reported, the synthesis of related aryl- and heteroaryl-substituted pyrrolinones has been achieved through multi-component reactions. For example, the synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones can be accomplished through a three-component condensation reaction of aldehydes, aromatic amines, and ethyl pyruvate. researchgate.net
Another approach involves the synthesis of pyrrole (B145914) derivatives with pre-installed aryl or heteroaryl groups that are then cyclized to form the desired pyrrolinone ring. For instance, the synthesis of N-(hetero)aryl pyrroles can be achieved through nickel-catalyzed reactions of 2,5-hexanedione (B30556) and anilines. researchgate.net These substituted pyrroles could then potentially be converted to the corresponding pyrrolinone derivatives.
The following table summarizes some examples of the synthesis of aryl- and heteroaryl-substituted pyrrolinone derivatives, illustrating the general strategies employed in this area.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Aldehydes, Aromatic Amines, Ethyl Pyruvate | Catalyst-free, Solvent-free | 1,5-Diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones | researchgate.net |
| 2,5-Hexanedione, Anilines | NiCl2·6H2O + dppe | N-(hetero)aryl pyrroles | researchgate.net |
| 3-Amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters, 2,5-dimethoxytetrahydrofuran | Acetic acid, then Boron tribromide | 3-Aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones | nih.gov |
| Aniline (B41778), 2,3-Dichloromaleic anhydride | Microwave irradiation | 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione | medcraveonline.com |
Applications in the Construction of Advanced Organic Molecules
The utility of this compound and its derivatives as building blocks extends to the synthesis of advanced organic molecules with significant biological and material properties. The pyrrolinone core is a prevalent motif in a number of natural products and pharmacologically active compounds, making it an attractive target for synthetic chemists.
Although the direct application of this compound in the total synthesis of complex natural products is not widely documented, the broader class of substituted pyrrolinones serves as crucial intermediates in the construction of such molecules. The structural features of these lactams allow for their incorporation into larger, more complex scaffolds.
For example, the pyrrolinone ring is a key structural component of various quorum sensing inhibitors, which are promising candidates for novel antibacterial therapies. The synthesis of aryl-substituted pyrrolidone derivatives has been shown to yield compounds with significant inhibitory activity against Pseudomonas aeruginosa. jst-ud.vn This highlights the potential of the 4-phenyl-substituted scaffold in medicinal chemistry.
Furthermore, the pyrrolinone moiety is found in various natural products with diverse biological activities, including antitumor, anti-inflammatory, and anti-HIV properties. The development of efficient synthetic routes to highly substituted 3-pyrrolin-2-ones is therefore of great interest to the chemical community. acs.org The versatility of the this compound scaffold makes it a valuable starting point for the synthesis of analogues of these natural products and for the exploration of new chemical space in drug discovery.
Mechanistic Insights into Biological Activities of Dihydropyrrolone Derivatives in Vitro Studies
Quorum Sensing Inhibition Mechanisms in Bacterial Systems
Dihydropyrrolone derivatives have emerged as significant inhibitors of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate collective behaviors such as biofilm formation and the production of virulence factors. The disruption of QS signaling is a promising strategy to mitigate bacterial pathogenicity without exerting selective pressure that leads to antibiotic resistance.
Inhibition of Biofilm Formation and Virulence Factor Production
Research has demonstrated that dihydropyrrol-2-one (DHP) derivatives can effectively inhibit key virulence factors and biofilm formation in pathogenic bacteria, particularly Pseudomonas aeruginosa. These compounds have been shown to interfere with the N-acyl homoserine lactone (AHL) and Pseudomonas quinolone signal (PQS) quorum sensing systems. nih.gov
Halogenated DHP analogs, for instance, exhibit a concentration-dependent inhibitory effect on the LasR and PqsR receptor proteins, which are crucial for QS in P. aeruginosa. nih.gov This inhibition leads to a reduction in the production of virulence factors like pyocyanin (B1662382) and the formation of biofilms. nih.gov One study found that certain DHP analogues could achieve up to a 60% reduction in biofilm formation at a concentration of 250 µM. nih.gov Another investigation revealed that five specific DPO derivatives inhibited biofilm formation by more than 50% at a concentration of 50μg/mL. nih.gov The inhibitory activity of these compounds is often achieved with low cytotoxicity to human cells, highlighting their potential as therapeutic agents. nih.gov
Table 1: Effect of Dihydropyrrolone Derivatives on P. aeruginosa Virulence and Biofilm Formation
| Compound Type | Target | Effect | Notable Findings | Reference |
|---|---|---|---|---|
| Halogenated Dihydropyrrol-2-ones | LasR and PqsR receptor proteins | Inhibition of pyocyanin production and biofilm formation | Brominated DHP showed a two-fold decrease for PqsR at 12.5 µg/mL. | nih.gov |
| Dihydropyrrolone Analogues | Biofilm Formation | 60% reduction in biofilm | Observed at a concentration of 250 µM. | nih.gov |
| DPO Derivatives | Biofilm Formation | >50% inhibition of biofilm | Effective at a concentration of 50μg/mL. | nih.gov |
| Chrysin Derivative (E6) | LasA protease, pyocyanin, LasB elastase | 18.8%, 63.8%, and 42.2% decrease respectively | Binds to LasR regulator and abrogates DNA interaction. | mdpi.com |
| Norlobaridone | Biofilm, pyocyanin, rhamnolipids | 64.6%, 61.1%, and 55% inhibition respectively | Specifically blocks P. aeruginosa's LasR. | mdpi.com |
Investigation of Membrane-Based Pathways for Quorum Sensing Inhibition
Studies involving surface-attached dihydropyrrolones suggest the existence of a membrane-based pathway for quorum sensing inhibition. When DHP compounds were covalently attached to glass surfaces, they effectively reduced the adhesion of both Pseudomonas aeruginosa and Staphylococcus aureus by up to 97%. nih.gov
Utilizing green fluorescent protein (Gfp)-based reporter technology, it was demonstrated that these surface-attached DHPs could repress the expression of a lasB-gfp reporter fusion in P. aeruginosa by 72% without affecting the viability of the bacterial cells. nih.gov This finding is significant as it indicates that the QS inhibitory mechanism may not require the compound to enter the cell, suggesting an interaction at the cell membrane level that disrupts the signaling cascade. nih.gov
Anti-proliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines (from Pyrrole (B145914) Derivatives)
Pyrrole derivatives have been the subject of extensive research in oncology due to their potent anti-proliferative and apoptosis-inducing activities across a range of human cancer cell lines.
Molecular Docking Studies on Target Interactions
Molecular docking studies have been instrumental in elucidating the potential mechanisms by which pyrrole derivatives exert their anti-cancer effects. These computational techniques predict the binding affinity and interaction between a ligand (the pyrrole derivative) and a target protein.
For example, a study on the pyrrole derivative SR9009 identified several breast cancer target proteins, including HER2, Erα, Aromatase, Reverbα, BRMS1, and Top II, as having good binding score affinity. nih.gov Molecular dynamics simulations further revealed a significant binding energy for the Reverbα + SR9009 complex. nih.gov In another study, various 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives demonstrated the potential to form stable complexes with the ATP-binding domains of EGFR and VEGFR2. nih.gov Similarly, molecular docking has been used to investigate the interaction of spiro-oxindolopyrrolidines with bacterial proteins involved in biofilm formation, such as TapA and TasA from Bacillus subtilis, with one compound showing a low binding energy of -7.4 kcal/mol. nih.gov
Table 2: Molecular Docking Insights of Pyrrole Derivatives with Cancer-Related Targets
| Pyrrole Derivative | Cancer Target | Key Findings | Reference |
|---|---|---|---|
| SR9009 | Reverbα (Breast Cancer) | High binding affinity and significant binding energy (-220.618 +/- 19.145 kJ/mol). | nih.gov |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR and VEGFR2 | Potential to form stable complexes with ATP-binding domains. | nih.gov |
| Spiro-oxindolopyrrolidine (4c) | TapA (Bacillus subtilis) | Lowest binding energy of -7.4 kcal/mol. | nih.gov |
| Dihydro-pyrrol-2-one Derivatives | Mannitol Dehydrogenase (MDH) and extracellular DNA (eDNA) | Strong interaction, suggesting a mechanism for anti-biofilm activity. | nih.gov |
Interaction with Key Regulatory Proteins (e.g., Bcl-2 family)
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptosis pathway. Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, promoting their survival. Pyrrole derivatives have been investigated for their ability to interact with and inhibit these anti-apoptotic proteins.
Some cancer therapies are designed to directly bind to Bcl-2 proteins, causing the release of pro-apoptotic proteins that they hold in check, thereby triggering cell death. youtube.com For instance, the small molecule HA14-1 was discovered through computer screening to be a nonpeptidic ligand of a surface pocket on the Bcl-2 protein. nih.gov In vitro binding studies confirmed the interaction of HA14-1 with this functionally essential pocket on Bcl-2, leading to the induction of apoptosis in tumor cells. nih.gov
Activation of Intracellular Apoptosis Pathways (e.g., Caspases)
Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. The activation of these enzymes is a hallmark of programmed cell death. Pyrrole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase cascades.
In human tumor-derived H1299 cells, the activation of caspase 2 has been identified as a requirement for the release of cytochrome c from the mitochondria and subsequent cell death in p53-mediated apoptosis. nih.gov This process can be initiated by the p53 target gene PIDD, which is involved in a complex that activates caspase 2. nih.gov The activation of initiator caspases, like caspase 2, leads to the activation of executioner caspases, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)
The antioxidant potential of dihydropyrrolone derivatives has been explored through various in vitro assays designed to measure their ability to neutralize free radicals. Methodologies such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed to evaluate the antioxidant capacity of chemical compounds. farmaceut.orgnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. nih.govstuba.sk The activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. nih.gov
While specific studies focusing exclusively on 4-phenyl-2,5-dihydro-1H-pyrrol-2-one are limited, research on related pyrrole and heterocyclic structures provides insight into potential mechanisms. farmaceut.org The free radical scavenging activity of such compounds is generally attributed to their molecular structure, which can facilitate the donation of hydrogen atoms or electrons. nih.govrsc.org The primary mechanisms involved are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer (SET) pathways. rsc.orgnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively quenching it. nih.gov In the SET mechanism, the antioxidant provides an electron to the radical, forming a radical anion. nih.gov The efficiency of these mechanisms is highly dependent on the structural features of the molecule, such as the presence and position of substituent groups that can stabilize the resulting antioxidant radical. nih.govnih.gov For instance, studies on other classes of compounds like flavonoids and phenolic acids have shown that the number and location of hydroxyl groups on an aromatic ring significantly influence antioxidant activity. nih.govnih.gov
Antimicrobial Activities (In Vitro) against Bacterial Strains
Dihydropyrrolone derivatives have been identified as possessing antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have focused on determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov
One study investigated a series of novel selenourea-containing dihydropyrrol-2-one (DHP) analogues for their antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. The results demonstrated that the selenium-containing derivatives exhibited notable activity, whereas their sulfur-containing counterparts were inactive at the tested concentrations. This highlights the critical role of the selenium atom in the observed antibacterial effect. nih.gov
Specifically, compounds with chloro-substituents on the phenyl ring were the most effective. The derivative with a chlorine atom at the 4-position of the phenyl ring (Compound 3c ) and the derivative with a chlorine at the 2-position (Compound 3e ) both displayed potent activity against S. aureus with an MIC of 15.6 µM. nih.gov In contrast, derivatives with fluorine or bromine at the 4-position were found to be less active. nih.gov
While these compounds show promise against Gram-positive organisms, their activity against Gram-negative bacteria such as Pseudomonas aeruginosa appears to be different. Research indicates that many DHP derivatives primarily act as quorum sensing inhibitors against P. aeruginosa, disrupting bacterial communication and biofilm formation, often with minimal direct impact on bacterial growth. researchgate.netnih.gov
Table 1: In Vitro Antimicrobial Activity of Selenourea-Dihydropyrrol-2-one Derivatives against Staphylococcus aureus
| Compound | Phenyl Ring Substitution | MIC (µM) |
|---|---|---|
| 3c | 4-Cl | 15.6 |
| 3e | 2-Cl | 15.6 |
| 3f | 4-Cl (with 3-methyl on lactam) | 62.5 |
| 3b | 4-F | 125 |
| 3d | 4-Br | >250 |
| Corresponding Sulfur Analogues | Various | >250 |
Data sourced from a study on novel seleno- and thio-urea containing dihydropyrrol-2-one analogues. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of dihydropyrrolone derivatives influences their biological activities and for guiding the design of more potent analogues. In vitro investigations have provided key insights into the structural requirements for their antimicrobial and potential antioxidant effects.
For Antimicrobial Activity: The SAR for the antibacterial activity of dihydropyrrolone derivatives against S. aureus has been partially elucidated. A key finding is the essential nature of a selenourea (B1239437) moiety for activity; the corresponding thiourea (B124793) (sulfur) analogues were found to be inactive. nih.gov This suggests that the selenium atom is a critical pharmacophore for the antibacterial effect against this strain.
Further SAR analysis reveals the importance of substituents on the phenyl ring. nih.gov
Halogen Type and Position: Chlorine substitution at either the 2- or 4-position of the phenyl ring confers the highest potency (MIC = 15.6 µM). nih.gov Derivatives with 4-fluoro or 4-bromo substituents are significantly less active, indicating that the nature and position of the halogen are finely tuned for optimal activity. nih.gov
Substitution on the Lactam Ring: The core dihydropyrrolone structure is also sensitive to modification. The introduction of a methyl group at the 3-position of the lactam ring resulted in a four-fold decrease in activity (MIC of 62.5 µM compared to 15.6 µM for the unsubstituted analogue), demonstrating that steric hindrance or conformational changes at this position are detrimental to antibacterial potency. nih.gov
Future Research Directions and Advanced Methodological Developments
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 4-phenyl-2,5-dihydro-1H-pyrrol-2-one and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. unibo.it Researchers are expected to move beyond traditional methods, focusing on protocols that offer high atom economy, minimize waste, and utilize environmentally benign reagents and solvents. organic-chemistry.org
Key areas of development include:
Multicomponent Reactions (MCRs): One-pot MCRs are powerful tools for rapidly generating molecular complexity from simple starting materials. nih.gov Future work will likely focus on designing novel four-component reactions (4CRs) specifically tailored to produce the 4-phenyl-γ-lactam core with high diastereoselectivity. nih.govresearchgate.net
Catalytic C-H Functionalization: Direct C-H amidation, potentially using tailored iridium or rhodium catalysts, represents a highly efficient and atom-economical approach to form the γ-lactam ring. researchgate.net This strategy avoids the need for pre-functionalized substrates, streamlining the synthetic process.
Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch synthesis. organic-chemistry.org
Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could provide unparalleled stereoselectivity under mild, aqueous conditions, aligning perfectly with green chemistry principles.
Solid-Phase Synthesis: Expanding on solid-phase techniques will enable the rapid generation of large libraries of this compound derivatives for high-throughput screening. nih.gov
Table 1: Comparison of Synthetic Methodologies for γ-Lactam Synthesis
| Methodology | Potential Advantages for Sustainability | Key Research Focus |
|---|---|---|
| Multicomponent Reactions | High atom economy, reduced number of steps, operational simplicity. nih.gov | Design of novel reaction cascades for stereoselective synthesis. |
| C-H Amidation/Functionalization | Avoids pre-functionalization, high efficiency. researchgate.netorganic-chemistry.org | Development of cheaper, earth-abundant metal catalysts. |
| Flow Chemistry | Enhanced safety, scalability, process control. organic-chemistry.org | Optimization of reactor design and integration with real-time analytics. |
| Bio-catalysis | High stereoselectivity, mild reaction conditions, aqueous media. | Enzyme discovery and engineering for novel transformations. |
Advanced Spectroscopic and Structural Analysis for Conformational Dynamics
While standard spectroscopic methods like NMR and IR are routinely used for characterization, future research will employ more advanced techniques to probe the subtle conformational dynamics of the this compound scaffold. impactfactor.orgresearchgate.net Understanding these dynamics is crucial as they can significantly influence the molecule's interaction with biological targets.
Future analytical directions will likely involve:
High-Resolution X-ray Crystallography: Obtaining crystal structures of the compound, both alone and in complex with biological targets, will provide definitive evidence of its three-dimensional conformation and intermolecular interactions. nih.govnih.gov
Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can elucidate through-space interactions, revealing the molecule's preferred conformation in solution. nih.gov
Computational Chemistry: Quantum-chemical calculations will be used in tandem with experimental data to map the potential energy surface of the molecule. nih.gov This allows for the prediction of stable conformers and the energy barriers between them, providing a complete picture of the molecule's flexibility. nih.gov
Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for studying chiral derivatives, providing detailed information about their absolute configuration and conformational preferences in solution.
Integration of Machine Learning and Artificial Intelligence in Computational Design
Key applications in this domain include:
De Novo Drug Design: Generative AI models, including reinforcement learning and deep learning architectures, can design entirely novel molecules based on the 4-phenyl-γ-lactam scaffold. nih.govschrodinger.com These models can be trained to optimize for multiple desired properties simultaneously, such as high binding affinity for a target and favorable pharmacokinetic profiles.
Predictive Modeling: ML algorithms can be trained on existing data to build highly accurate quantitative structure-activity relationship (QSAR) models. mdpi.com These models can predict the biological activity, toxicity, and other properties of virtual compounds, allowing for the rapid screening of vast virtual libraries and prioritizing the most promising candidates for synthesis. nih.govmdpi.com
Virtual Screening: AI can enhance traditional virtual screening by more effectively searching large compound databases to identify molecules that are likely to bind to a specific biological target. mareana.com
Drug Repurposing: AI algorithms can analyze biological and chemical data to identify new potential therapeutic uses for existing γ-lactam derivatives. abcam.comnih.gov
Table 2: Applications of AI/ML in the Development of Pyrrolone Derivatives
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| De Novo Design | Generate novel molecular structures with optimized properties. schrodinger.com | Identification of new, patentable chemical entities with high predicted efficacy. |
| Predictive QSAR | Forecast biological activity and ADMET properties of virtual compounds. mdpi.com | Reduced failure rate in later stages of drug development by prioritizing high-quality candidates. |
| Enhanced Virtual Screening | Identify potential drug candidates from large databases more efficiently. mareana.com | Acceleration of the hit-to-lead process. |
| Drug Repurposing | Find new therapeutic applications for known compounds. abcam.com | Faster and cheaper route to new treatments. |
Exploration of New Reactivity Modes and Catalytic Applications
Future research will aim to unlock the full synthetic potential of the this compound core by exploring novel reactivity modes. The inherent functionalities of the γ-lactam—including the C=C double bond, the carbonyl group, and active C-H bonds—provide multiple handles for further chemical modification. researchgate.net
Areas ripe for exploration are:
Asymmetric Catalysis: Developing catalytic asymmetric reactions to functionalize the pyrrolone ring will be a major focus. This could involve enantioselective additions to the double bond or α-functionalization of the carbonyl group.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild conditions for a wide range of transformations, including radical additions and C-H functionalizations, which could be applied to diversify the core structure. researchgate.net
Ring-Distortion Chemistry: Investigating reactions that modify the five-membered ring itself, such as ring-opening, ring-expansion, or cycloaddition reactions, could lead to completely new heterocyclic scaffolds with unique biological properties. nih.gov
Use as a Catalytic Ligand: The γ-lactam moiety itself could be incorporated into larger molecular frameworks designed to act as chiral ligands in asymmetric catalysis, leveraging its rigid structure to induce stereoselectivity.
Expanding Mechanistic Understanding of Biological Interactions through Omics-Based Approaches
To move beyond simply identifying biological activity and truly understand the mechanism of action of this compound, future studies will increasingly rely on systems biology and multi-omics approaches. nih.gov These technologies provide a global view of the cellular response to a compound, offering deep mechanistic insights. nih.gov
Integrative omics strategies will involve:
Transcriptomics (RNA-Seq): By analyzing changes in gene expression across the entire genome in response to the compound, researchers can identify the cellular pathways and biological processes that are modulated.
Proteomics: Quantitative proteomics can reveal changes in protein expression and post-translational modifications, helping to identify the direct protein targets of the compound and downstream signaling effects.
Metabolomics: This approach analyzes the global changes in metabolite levels within a cell or organism. It can uncover alterations in metabolic pathways caused by the compound's activity, providing a functional readout of its biological effects.
Integrative Multi-Omics Analysis: The true power of these techniques lies in their integration. wilhelm-lab.com By combining data from transcriptomics, proteomics, and metabolomics using advanced bioinformatics and AI tools, a comprehensive model of the compound's mechanism of action can be constructed, from the initial molecular interaction to the ultimate physiological response. nih.govwilhelm-lab.com
Q & A
Basic: What are the standard synthetic routes for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one and its derivatives?
Answer:
The synthesis typically involves base-assisted cyclization of substituted precursors. For example:
- Step 1: Reacting aryl aldehydes with β-ketoesters or β-diketones under basic conditions (e.g., KOH or NaOH) to form intermediates.
- Step 2: Cyclization via reflux in solvents like ethanol or xylene, followed by purification using column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization (e.g., ethanol) .
- Example: 5-(4-Aminophenyl)-3,5-diphenyl derivatives are synthesized by reacting 5-hydroxy-3,5-diphenyl precursors with aniline, yielding 44–86% after purification .
Basic: How can researchers confirm the structural integrity of synthesized this compound derivatives?
Answer:
Use a combination of spectroscopic and analytical techniques :
- 1H/13C NMR: Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl signals (δ 170–180 ppm).
- FTIR: Confirm hydroxyl (3200–3500 cm⁻¹) and lactam carbonyl (1650–1750 cm⁻¹) groups.
- HRMS: Validate molecular weight (e.g., C18H17NO6: m/z 343.331) .
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for ethyl 3-(4-chlorophenyl) derivatives .
Advanced: How can substituent effects on the pyrrolone ring influence reaction efficiency in cyclization?
Answer:
Electron-donating groups (e.g., methoxy) on aryl rings enhance cyclization rates by stabilizing transition states via resonance. Conversely, electron-withdrawing groups (e.g., nitro) may require harsher conditions (e.g., higher temperatures or stronger bases).
- Case Study: 5-(4-Methoxyphenyl) derivatives achieve 64% yield under standard conditions, while bromo-substituted analogs require extended reflux times .
- Methodological Tip: Screen substituents using DFT calculations to predict electronic effects before synthesis .
Advanced: How to resolve contradictions in reported melting points or yields for similar derivatives?
Answer:
Discrepancies often arise from purity or polymorphism . Strategies include:
- Repetition with strict controls: Use identical solvents (e.g., ethanol vs. methanol) and cooling rates during recrystallization.
- Thermogravimetric Analysis (TGA): Detect solvent residues affecting melting points.
- Yield Optimization: Adjust stoichiometry (e.g., excess aniline for 5-(4-aminophenyl) derivatives improved yields from 44% to 86% in ) .
Advanced: What methodologies are suitable for studying the biological activity of 4-phenylpyrrolone derivatives?
Answer:
- In vitro assays: Test enzyme inhibition (e.g., kinase or protease assays) using derivatives with varied substituents. For example, fluorobenzoyl-substituted analogs show potential in medicinal chemistry due to enhanced binding .
- SAR Studies: Correlate substituent position (e.g., para vs. meta) with activity. Derivatives with 4-chlorophenyl groups exhibit higher cytotoxicity in preliminary screens .
- Molecular Docking: Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina .
Basic: What purification techniques are optimal for isolating 4-phenylpyrrolone derivatives?
Answer:
- Column Chromatography: Use silica gel with gradients (e.g., 1:3 to 1:1 ethyl acetate/PE) for polar derivatives like 5-hydroxy-3,5-diphenyl compounds .
- Recrystallization: Ethanol or benzene for non-polar analogs (e.g., 5-(naphthalen-2-yl) derivatives with 63% recovery) .
- HPLC: Achieve >95% purity for sensitive derivatives prone to decomposition .
Advanced: How to design 4-phenylpyrrolone derivatives for enhanced photophysical properties?
Answer:
- π-Extension: Introduce conjugated substituents (e.g., naphthyl or thienyl) to redshift absorption/emission.
- Donor-Acceptor Systems: Pair electron-rich (e.g., morpholino) and electron-deficient (e.g., benzoyl) groups, as seen in 4-benzoyl-5-(dimethylaminophenyl) derivatives .
- Characterization: Use UV-Vis and fluorescence spectroscopy to quantify quantum yields .
Advanced: What are the challenges in scaling up 4-phenylpyrrolone synthesis, and how to mitigate them?
Answer:
- Exothermic Cyclization: Use controlled addition of bases (e.g., dropwise NaOH) to prevent runaway reactions.
- Solvent Recovery: Opt for low-boiling solvents (e.g., ethanol) to simplify distillation.
- Byproduct Management: Employ scavengers (e.g., BHT in 2-methylfuran stabilization) to inhibit side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
